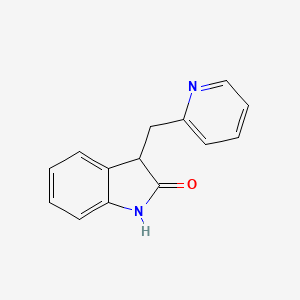

3-(2-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one

Übersicht

Beschreibung

3-(2-Pyridinylmethyl)-1,3-dihydro-2H-indol-2-one is a chemical compound with a complex structure that includes a pyridine ring and an indole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method is the reaction of 2-pyridinecarboxaldehyde with tryptamine under acidic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and reduction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Reactivity with Thioamides and Thioureas

The compound’s amino-methylidene derivatives are accessible via reactions with primary, secondary, or tertiary thioamides. For instance:

-

Primary thiobenzamides react at room temperature in DMF (5 h), yielding (Z)-configured products confirmed by NMR .

-

Secondary thioacetamides require extended reaction times (12 h) but maintain high regioselectivity .

Mechanistic Insight :

The reaction proceeds via nucleophilic substitution at the C3 position of the oxindole scaffold, facilitated by the electron-withdrawing bromine atom. The (Z)-configuration is stabilized by intramolecular hydrogen bonding .

Stability and Degradation Pathways

The compound is stable under standard laboratory conditions but undergoes degradation under harsh environments:

-

Hydrolysis : The lactam ring opens under strongly acidic or basic conditions, forming carboxylic acid derivatives.

-

Oxidation : The pyridine or indole moieties may oxidize, particularly in the presence of strong oxidizers like H₂O₂.

Palladium-Catalyzed Functionalization

While not directly reported for this compound, structurally related indol-2-ones undergo palladium-catalyzed domino reactions to form fused heterocycles (e.g., pyrroloindolones) . This suggests potential for analogous transformations, such as:

Pharmacological Derivatization

The indol-2-one core is a scaffold for bioactive derivatives. For example:

-

Antimicrobial agents : Incorporation of thiadiazole or pyrimidine rings via Biginelli multicomponent reactions .

-

Kinase inhibitors : Substituents like iodine or trifluoromethyl groups enhance tyrosine kinase inhibition .

Structural and Spectroscopic Data

Key molecular properties include:

-

NMR Signature : Distinct peaks for the pyridinylmethylidene proton (δ 5.42 ppm) and lactam NH (δ 11.10 ppm) .

Reaction Optimization Trends

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that derivatives of 1,3-dihydro-2H-indol-2-one, including 3-(2-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one, exhibit significant antimicrobial properties. In vitro studies have tested these compounds against a range of pathogens:

| Pathogen | Activity Observed |

|---|---|

| Mycobacterium tuberculosis | Effective (IC50 values reported) |

| Escherichia coli | Moderate activity |

| Staphylococcus aureus | Significant inhibition |

| Candida albicans | Antifungal activity noted |

These findings suggest potential for developing new antimicrobial agents based on this scaffold .

CNS Activity

The compound has also been investigated for its effects on the central nervous system (CNS). Specifically, it has shown promise in enhancing memory and cognitive functions. Studies involving animal models have demonstrated that certain derivatives can reverse memory deficits induced by scopolamine, indicating their potential use in treating cognitive disorders such as Alzheimer's disease.

| Compound | Dose (mg/kg) | Memory Reversal (%) |

|---|---|---|

| This compound | 0.31 | 27% |

| Tacrine (standard) | 0.63 | 13% |

The results highlight the compound's ability to modulate cholinergic signaling pathways .

Analgesic Properties

Another significant application is its analgesic potential. The compound has been evaluated in various pain models, demonstrating efficacy comparable to standard analgesics.

| Compound | ED50 (mg/kg) | Pain Reduction (%) |

|---|---|---|

| This compound | 30 | Significant |

| Standard Analgesic | Varies | Varies |

The analgesic effects are attributed to its interaction with pain pathways in the CNS .

Case Study 1: Antitubercular Activity

A study synthesized various derivatives of indole-2-one and tested their antitubercular activity against Mycobacterium tuberculosis H37Rv. The synthesized compounds exhibited promising results with several showing IC50 values below clinically relevant thresholds .

Case Study 2: Memory Enhancement

In a controlled study involving scopolamine-induced amnesia in rats, administration of the compound led to significant improvements in memory retention compared to control groups. This suggests potential applications in treating cognitive decline associated with aging or neurodegenerative diseases .

Wirkmechanismus

The mechanism by which 3-(2-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would depend on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Indole-2-one derivatives: These compounds share the indole-2-one core structure but differ in their substituents.

Pyridine derivatives: Compounds containing pyridine rings with various substituents.

Tryptamine derivatives: Structurally similar to tryptamine, with modifications to the indole ring.

Uniqueness: 3-(2-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one is unique due to its combination of pyridine and indole moieties, which provides a distinct set of chemical and biological properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications

Biologische Aktivität

3-(2-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article synthesizes information from various studies to present a comprehensive overview of its biological activity, including its pharmacological properties, synthesis methods, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C13H12N2O

- Molecular Weight : 216.25 g/mol

- CAS Number : 853356-19-1

Biological Activities

The compound exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry:

1. Antimicrobial Activity

Research indicates that derivatives of 1,3-dihydro-2H-indol-2-one, including those similar to this compound, show significant antimicrobial properties. These derivatives have been tested against various pathogens, demonstrating efficacy against:

- Bacteria : Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.

- Fungi : Candida albicans and Aspergillus niger .

2. Antiviral Activity

The compound has shown potential as an antiviral agent. Studies have reported its effectiveness against HIV and other viral pathogens, suggesting mechanisms that disrupt viral replication .

3. Neuroprotective Effects

Research has indicated that this compound can enhance the release of acetylcholine (ACh), a neurotransmitter crucial for cognitive functions. This property suggests its potential application in treating cognitive disorders such as Alzheimer's disease. The structure-activity relationship (SAR) studies have correlated specific substitutions on the indole ring with enhanced ACh release .

4. Antitubercular Activity

The compound's derivatives have also been evaluated for their antitubercular properties against Mycobacterium tuberculosis. Some synthesized compounds demonstrated promising results in inhibiting bacterial growth .

Synthesis Methods

The synthesis of this compound typically involves multi-component reactions. One notable method includes the Biginelli reaction using various catalysts to yield high-purity products . The general synthetic route can be summarized as follows:

- Starting Materials : Pyridine derivatives and indole precursors.

- Reaction Conditions : Typically performed under reflux with appropriate catalysts (e.g., CaCl₂).

- Purification : Products are purified using recrystallization or chromatography.

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

Eigenschaften

IUPAC Name |

3-(pyridin-2-ylmethyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c17-14-12(9-10-5-3-4-8-15-10)11-6-1-2-7-13(11)16-14/h1-8,12H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNDIKJAFURLNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384651 | |

| Record name | 3-(2-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728247 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3367-84-8 | |

| Record name | 3-(2-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.